5H-Pyrido[3,2-b]pyrrolizin-5-one

Heterocyclic synthesis One-pot pyrrolation/cyclization Fluorazone isostere

5H-Pyrido[3,2-b]pyrrolizin-5-one (CAS 89991-18-4) is a fused tetracyclic pyrrolizinone heterocycle with molecular formula C₁₀H₆N₂O and molecular weight 170.17 g/mol. It constitutes the core scaffold of the pyrido-fused tripentone class, wherein a pyridine ring replaces the thiophene of classical 8H-thieno[2,3-b]pyrrolizin-8-one tripentones, generating a fused azaindole system.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 89991-18-4
Cat. No. B3360860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrido[3,2-b]pyrrolizin-5-one
CAS89991-18-4
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N3C=CC=C3C2=O
InChIInChI=1S/C10H6N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6H
InChIKeyBXAWGGNTKGIUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrido[3,2-b]pyrrolizin-5-one (CAS 89991-18-4): Core Scaffold Procurement Guide for Antitumor Tripentone Analog Programs


5H-Pyrido[3,2-b]pyrrolizin-5-one (CAS 89991-18-4) is a fused tetracyclic pyrrolizinone heterocycle with molecular formula C₁₀H₆N₂O and molecular weight 170.17 g/mol . It constitutes the core scaffold of the pyrido-fused tripentone class, wherein a pyridine ring replaces the thiophene of classical 8H-thieno[2,3-b]pyrrolizin-8-one tripentones, generating a fused azaindole system [1]. First reported as a synthetic target in one-pot fluorazone-type cyclization studies (Aiello et al., 2011) , the compound serves as the unsubstituted parent from which a library of 3-aryl/heteroaryl-substituted analogs has been elaborated, with the most active derivatives exhibiting in vitro antiproliferative IC₅₀ values in the 0.11–16.11 μM range against HCT-116 and MCF-7 tumor lines [1].

Why the 5H-Pyrido[3,2-b]pyrrolizin-5-one Scaffold Cannot Be Interchanged with Other Pyrrolizinone Cores


Pyrrolizinone-based antitumor scaffolds are not interchangeable. The 5H-pyrido[3,2-b]pyrrolizin-5-one core differs from its closest congeners in three critical procurement-relevant dimensions: (i) synthetic accessibility—the one-pot pyrrolation/cyclization route delivers the pyrido[3,2-b] scaffold in 83% yield, versus 44% for the 4H-thieno[3,2-b] isostere and only 23% for the parent fluorazone benzo-fused system ; (ii) regioisomeric potency differentiation—analogs built on the [3,2-b] fusion attain IC₅₀ values as low as 0.11 μM, whereas the best [2,3-b] regioisomeric analog (9h) achieves only GI₅₀ values of 4.25 μM (HCT-116) and 20.73 μM (MCF-7) [1][2]; (iii) mechanism of action divergence—the [3,2-b] series induces G2/M cell-cycle arrest and early apoptosis without necrosis, while classical 8H-thieno[2,3-b]pyrrolizin-8-one tripentones act via tubulin polymerization inhibition [1][3]. Substituting the scaffold without verifying these parameters risks invalidating entire SAR campaigns.

Head-to-Head Quantitative Differentiation Evidence for 5H-Pyrido[3,2-b]pyrrolizin-5-one (CAS 89991-18-4)


One-Pot Synthetic Yield: Pyrido[3,2-b] Scaffold Outperforms Thieno and Benzo Isosteres

In a direct head-to-head synthetic comparison using a one-pot sequential pyrrolation/cyclization protocol (4-chloropyridine·HCl catalyst, 1,4-dioxane reflux), the target compound 5H-pyrido[3,2-b]pyrrolizin-5-one (compound 1g) was obtained in 83% isolated yield from 2-aminonicotinic acid. Under identical conditions, the thieno isostere 4H-thieno[3,2-b]pyrrolizin-4-one (1h) gave only 44% yield, and the parent fluorazone (9H-pyrrolo[1,2-a]indol-9-one, 1a) gave a mere 23% yield . Notably, 2-aminonicotinic acid (the precursor to 1g) had been reported to fail under classical Clauson–Kaas pyrrolation conditions unless first esterified, making the 83% one-pot result a significant enabling advance .

Heterocyclic synthesis One-pot pyrrolation/cyclization Fluorazone isostere Scaffold accessibility

Analog Potency Ceiling: [3,2-b] Series Reaches 0.11 μM IC₅₀, Surpassing [2,3-b] Regioisomer by 39-Fold

Comparing the two regioisomeric pyrido-tripentone series tested under nearly identical conditions (MTT assay, HCT-116 and MCF-7 cell lines, 0.1–100 μM concentration range), the most active 5H-pyrido[3,2-b]pyrrolizin-5-one analog achieved an IC₅₀ of 0.11 μM against HCT-116, whereas the best 9H-pyrido[2,3-b]pyrrolizin-9-one analog (compound 9h) exhibited a GI₅₀ of 4.25 μM against the same cell line [1][2]. This represents a 39-fold improvement in potency for the [3,2-b] series. Against MCF-7 breast cancer cells, the [3,2-b] series reached an IC₅₀ of 0.11 μM (most active derivative) compared to 20.73 μM for the [2,3-b] series best compound [1][2]. Both series demonstrated tumor selectivity, sparing Caco-2 differentiated normal intestinal-like cells [1][2].

Antiproliferative activity Tripentone SAR Colorectal cancer Breast cancer

Mechanism of Action Divergence: G2/M Apoptotic Arrest vs. Tubulin Inhibition in Thieno-Tripentones

Mechanistic studies reveal a fundamental divergence between pyrido[3,2-b] and classical thieno[2,3-b] tripentone scaffolds. 5H-pyrido[3,2-b]pyrrolizin-5-one analogs induce a clear shift of viable cells toward early apoptosis (Annexin V-FITC/PI double staining, flow cytometry) coupled with G2/M-phase cell-cycle arrest, without necrotic effects [1]. In contrast, the classical 8H-thieno[2,3-b]pyrrolizin-8-one tripentones (best compound: 3-(3-hydroxy-4-methoxyphenyl) derivative) act as potent tubulin polymerization inhibitors with an IC₅₀ of 15 nM against L1210 leukemia cells [2]. This mechanistic distinction means the pyrido[3,2-b] scaffold addresses a different pharmacological target space, avoiding cross-resistance liabilities associated with antitubulin agents.

Mechanism of action Apoptosis Cell cycle arrest Tubulin polymerization

Physicochemical Differentiation: Zero H-Bond Donors and Low TPSA Favor Passive Permeability

The 5H-pyrido[3,2-b]pyrrolizin-5-one core possesses zero hydrogen-bond donors, three H-bond acceptors, zero rotatable bonds, a topological polar surface area (TPSA) of 34.89 Ų, and a computed LogP of 1.42 . These values place the scaffold well within oral drug-like chemical space (TPSA < 140 Ų, LogP < 5 per Lipinski guidelines). In comparison, the classical tripentone scaffold 8H-thieno[2,3-b]pyrrolizin-8-one contains a sulfur atom that increases molecular complexity and may alter metabolic stability profiles, while the benzo-fused fluorazone scaffold (C₁₁H₇NO, MW 169.18) introduces an additional aromatic CH group that increases LogP and may reduce aqueous solubility . The pyrido[3,2-b] system's pyridine nitrogen provides a synthetic handle for salt formation or further derivatization absent in the all-carbon fluorazone core.

Physicochemical properties Drug-likeness Permeability TPSA

Tumor-Selective Cytotoxicity Window: No Effect on Normal Intestinal Cells Across Both Pyrido-Tripentone Series

A consistent finding across independent studies of both pyrido-tripentone regioisomeric series is the preservation of viability in Caco-2 differentiated normal intestinal-like cells at concentrations that potently inhibit tumor cell growth. The 5H-pyrido[3,2-b]pyrrolizin-5-one analogs with IC₅₀ values as low as 0.11–16.11 μM against HCT-116 and MCF-7 tumor lines did not affect Caco-2 viability [1]. Similarly, the [2,3-b] series analog 9h (GI₅₀ 4.25 μM HCT-116, 20.73 μM MCF-7) showed no effect on Caco-2 cells [2]. This tumor-selective cytotoxicity profile is not universally observed among classical 8H-thieno[2,3-b]pyrrolizin-8-one tripentones, where nanomolar-potent antitubulin agents often exhibit narrower therapeutic indices [3].

Tumor selectivity Normal cell viability Therapeutic window Caco-2

Priority Application Scenarios for 5H-Pyrido[3,2-b]pyrrolizin-5-one (CAS 89991-18-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Sub-Micromolar Antitumor Potency Against Colorectal and Breast Cancer

Procure the 5H-pyrido[3,2-b]pyrrolizin-5-one scaffold as the starting point for analog synthesis when the target product profile demands IC₅₀ values below 1 μM against HCT-116 or MCF-7 cell lines. The [3,2-b] series has demonstrated potency as low as 0.11 μM, a 39-fold improvement over the best [2,3-b] regioisomer (4.25 μM) [1][2]. The one-pot synthetic route (83% yield) enables rapid, economical access to multi-gram quantities of the parent scaffold for parallel SAR exploration .

Development of Non-Tubulin-Targeting Anticancer Agents with Tumor-Selective Apoptotic Mechanism

Use the pyrido[3,2-b] scaffold when the goal is to identify compounds that induce G2/M cell-cycle arrest and early apoptosis without tubulin polymerization inhibition. This mechanism is distinct from classical thieno-tripentone antitubulin agents (IC₅₀ = 15 nM against L1210) [3] and is associated with sparing of Caco-2 normal intestinal cells [1], making the scaffold suitable for programs targeting colorectal carcinomas where gastrointestinal toxicity is a key safety concern.

Scaffold-Hopping from Fluorazone or Thieno-Tripentone Chemical Series Seeking Improved Synthetic Tractability

For teams currently working with fluorazone (9H-pyrrolo[1,2-a]indol-9-one) or 8H-thieno[2,3-b]pyrrolizin-8-one scaffolds who face synthetic bottlenecks, the 5H-pyrido[3,2-b]pyrrolizin-5-one core offers a demonstrated 83% one-pot yield from commercially available 2-aminonicotinic acid, compared to 23% for fluorazone and 44% for the thieno isostere under identical conditions . The pyridine nitrogen also provides a convenient vector for salt formation or further functionalization not available in the all-carbon fluorazone system.

Building Block Procurement for Focused Kinase or Apoptosis-Targeted Compound Libraries

The combination of favorable physicochemical properties (TPSA 34.89 Ų, LogP 1.42, zero H-bond donors) and the demonstrated apoptotic mechanism (Annexin V-FITC positive, PI negative) [1] makes this scaffold suitable for incorporation into focused libraries targeting kinases or apoptotic regulators. The scaffold's low molecular weight (170.17 g/mol) leaves ample room for substituent addition while maintaining lead-like properties.

Quote Request

Request a Quote for 5H-Pyrido[3,2-b]pyrrolizin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.